molecular formula C12H22O2 B1596534 Cyclohexyl hexanoate CAS No. 6243-10-3

Cyclohexyl hexanoate

Cat. No. B1596534
CAS RN: 6243-10-3
M. Wt: 198.3 g/mol
InChI Key: DTNOERNOMHQUCN-UHFFFAOYSA-N
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Description

Cyclohexyl hexanoate is a chemical compound with the molecular formula C12H22O2 . It has an average mass of 198.302 Da and a Monoisotopic mass of 198.161987 Da . It is also known by other names such as Cyclohexyl caproate and Cyclohexyl n-hexanoate .


Molecular Structure Analysis

The molecular structure of Cyclohexyl hexanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

Cyclohexyl hexanoate has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol, and it has a flash point of 96.0±3.5 °C . The index of refraction is 1.454, and it has a molar refractivity of 57.4±0.4 cm3 .

Scientific Research Applications

Application in Catalysis

Cyclohexyl hexanoate is used in the synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts .

Summary of the Application

Cyclohexanol (CHOL), a value-added chemical, has attracted much attention due to its huge application market . The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield CHOL and ethanol (EtOH), and also rationally utilizes excess acetic acid .

Methods of Application or Experimental Procedures

A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH . The addition of Zn species with an optimal amount greatly improved the activity and selectivity to CHOL and EtOH .

Results or Outcomes Obtained

A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor . The Cu2Zn1.25/Al2O3 catalyst also showed excellent stability and there was no deactivation after five runs .

Application in Flavor and Fragrance Industry

Cyclohexyl hexanoate is used as a flavor and fragrance agent .

Summary of the Application

In the flavor and fragrance industry, Cyclohexyl hexanoate is used to impart a fruity type odor . This makes it useful in the formulation of various perfumes and food flavorings.

Results or Outcomes Obtained

Application in Gas Chromatography

Cyclohexyl hexanoate is used as a standard in gas chromatography .

Summary of the Application

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . Cyclohexyl hexanoate, due to its specific properties, can be used as a standard in GC analysis .

Methods of Application or Experimental Procedures

In GC analysis, a sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid support material coated with a liquid stationary phase. The sample components partition between the two phases based on their relative affinities for each phase, and this partitioning allows for the separation of the sample components . Cyclohexyl hexanoate can be used as a standard to calibrate the GC system and to help identify unknown compounds based on their retention time .

Results or Outcomes Obtained

The use of standards like Cyclohexyl hexanoate in GC analysis helps to ensure the accuracy and reliability of the results. By comparing the retention time of unknown compounds to the retention time of the standard, researchers can identify the unknown compounds .

Safety And Hazards

Cyclohexyl hexanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It should not be released into the environment .

properties

IUPAC Name

cyclohexyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOERNOMHQUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211474
Record name Cyclohexyl hexanoate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclohexyl hexanoate

CAS RN

6243-10-3
Record name Cyclohexyl hexanoate
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Record name Cyclohexyl hexanoate
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Record name Cyclohexyl hexanoate
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Record name Cyclohexyl hexanoate
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Record name CYCLOHEXYL HEXANOATE
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Synthesis routes and methods

Procedure details

Likewise, refluxing a toluene solution containing one equivalent of hexyl hexanoate, 2 equivalents of cyclohexanol and 1 mol % of the PNN complex 1 under argon atmosphere for 20 h resulted in 84% conversion of hexyl hexanoate as determined by GC analysis, with the exclusive formation of the ester cyclohexyl hexanoate in 83% yield (Table 8, entry 2). Notably, unlike the traditional transesterification methods, this reaction does not form an alcohol product; rather, an irreversible incorporation of both the acyl and alkoxo parts of the starting ester into the product ester takes place. While 2 equivalents of the alcohol with respect to the ester are sufficient, somewhat higher yields are obtained when 3 equivalents of alcohol were used. Thus, reaction of 3 equivalents of cyclohexanol with hexyl hexanoate resulted after 26 h in 96% conversion with 95% yield of cyclohexyl hexanoate, as observed by GC, and confirmed by GC-MS by comparison with an authentic sample (Table 8, entry 3). The pure product was isolated by evaporation of the solvent followed by passing through a basic alumina plug and analysis by NMR and GC-MS. Use of the PNP complexes 2 or 3 resulted after 20 h in 58% or 17% yield of cyclohexyl hexanoate, respectively. Studying the scope of this new reaction with regard to the secondary alcohol, reaction of hexyl hexanoate with cyclopentanol in the presence of 1 mol % 1 was carried out. After 26 h reflux in toluene, cyclopentyl hexanoate (70% yield) was formed, with 71% conversion of hexyl hexanoate (Table 8, entry 4). Similarly, upon reaction of hexyl hexanoate with excess of 1-phenylethanol, 50% conversion of hexyl hexanoate with the formation of 49% of the acylated product was observed (Table 8, entry 5). The lower conversion of the ester is a result of facile dehydrogenation of 1-phenylethanol to acetophenone (49%). Because of the expected easy dehydrogenation of the isopropyl alcohol to acetone, transesterification with this alcohol was performed in a closed vessel, to retard this dehydrogenation process. Thus, heating hexyl hexanoate with excess of isopropyl alcohol resulted after 19 h in 83% conversion of hexyl hexanoate with the formation of isopropyl hexanoate in 67% yield (entry 6). The reaction of hexyl hexanoate and 3-pentanol led to 91% conversion of the ester with formation of 3-pentyl hexanoate in 90% yield after 26 h reflux (entry 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
R Sugawara, S Kurihara, T Muto - Journal of Insect Physiology, 1975 - Elsevier
… Serial doses of cyclohexyl hexanoate were simultaneously … Two each of undosed and traps dosed equally with cyclohexyl hexanoate were simultaneously …
Number of citations: 39 www.sciencedirect.com
F Chen, ZQ Chen, S Liu, QH Song - Metallurgical Analysis(China), 2010 - hero.epa.gov
… with CH3OH-BF3, then sodium methylsilyl cyclohexyl hexanoate (SHNa) and henicosane, which … The results indicated that the mass ratio of methylsilyl cyclohexyl hexanoate (SH) and …
Number of citations: 0 hero.epa.gov
K Teramura, T Tanaka, M Kani, T Hosokawa… - Journal of Molecular …, 2004 - Elsevier
… However, by elongation of the photoirradiation time, cyclohexyl hexanoate as a by-product was generated and the K/A ratio decreased gradually. Retention of the high O 2 …
Number of citations: 74 www.sciencedirect.com
B Gnanaprakasam, Y Ben‐David… - Advanced Synthesis & …, 2010 - Wiley Online Library
… formation of the ester cyclohexyl hexanoate in 83% yield (… with 95% yield of cyclohexyl hexanoate, as observed by GC, … only 58% or 17% yield of cyclohexyl hexanoate, respectively. …
Number of citations: 81 onlinelibrary.wiley.com
D Srimani, E Balaraman… - Advanced Synthesis …, 2012 - Wiley Online Library
… atmosphere, cyclohexyl hexanoate was … cyclohexyl hexanoate (based on hexanol) was obtained (Table 1, entry 1). Cyclohexanone (34%) was also formed. Pure cyclohexyl hexanoate …
Number of citations: 124 onlinelibrary.wiley.com
K Teramura, T Tanaka, T Hosokawa, T Ohuchi, M Kani… - Catalysis today, 2004 - Elsevier
… Moreover, cyclohexyl hexanoate as a by-product was formed by elongation of the … Therefore, cyclohexyl hexanoate is generated from photoexcited cyclohexanone (ketene) …
Number of citations: 46 www.sciencedirect.com
D Srimani, A Mukherjee, AFG Goldberg… - Angewandte Chemie …, 2015 - Wiley Online Library
… Thus, the precatalyst 1 (2 mol %) was treated with 2 equivalents of NaHBEt 3 and used for the hydrogenation of cyclohexyl hexanoate under 50 bar H 2 pressure at 130 C in THF in the …
Number of citations: 171 onlinelibrary.wiley.com
P Hibon, H von Seggern, HR Tseng… - Journal of Applied …, 2020 - Wiley Online Library
… 3-Phenoxytoluene, cyclohexyl hexanoate, and menthyl isovalerate are having a weak interaction with polymer X-Po. The solvent 1-methoxynaphthalene is close to the theta point and 1-…
Number of citations: 9 onlinelibrary.wiley.com
P Du, JA Moulijn, G Mul - Journal of Catalysis, 2006 - Elsevier
… Cyclohexyl hexanoate, the esterification product of … We verified that the cyclohexyl hexanoate is a secondary product … , and the amount of cyclohexyl hexanoate was greatly enhanced …
Number of citations: 173 www.sciencedirect.com
KJ Szabó, OF Wendt - 2014 - books.google.com
… Likewise, the reactionof methyl hexanoate with cyclohexanol results in 42% conversion withthe formation of42% cyclohexyl hexanoate (entry 15). Dehydrogenationofthe secondary …
Number of citations: 257 books.google.com

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